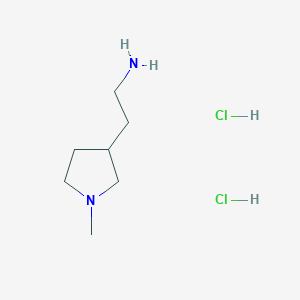
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate, also known as PTZ or Thiazolidine-2-carboxylic acid potassium salt, is a chemical compound used in scientific research. It is a type of thiazolidine derivative that has been shown to have various biochemical and physiological effects.
作用機序
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate works by modulating the activity of certain enzymes and receptors in the body. It can inhibit the production of pro-inflammatory cytokines by blocking the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. It can also modulate the activity of glutamate receptors, which are involved in neuronal cell death.
Biochemical and Physiological Effects:
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. It can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. It can also increase the activity of certain antioxidant enzymes, which can help to protect cells from oxidative stress. Additionally, Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate can increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
実験室実験の利点と制限
One advantage of using Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate in lab experiments is that it is relatively easy to synthesize and is readily available. It has also been shown to have neuroprotective effects and can modulate the activity of certain enzymes and receptors. However, one limitation of using Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate is that it may have off-target effects, meaning that it can interact with other molecules in the body and produce unintended effects.
将来の方向性
There are several future directions for research involving Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate. One area of interest is the role of Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the development of new Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate derivatives that are more potent and have fewer off-target effects. Finally, Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate may be useful in the development of new drugs for the treatment of inflammation and oxidative stress-related diseases.
合成法
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate can be synthesized using a simple reaction between thiazolidine-2-carboxylic acid and potassium hydroxide. The reaction takes place in water and requires a pH of around 9. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to have neuroprotective effects and can inhibit the production of pro-inflammatory cytokines. It has also been used to study the effects of oxidative stress on cells and to investigate the role of glutamate receptors in neuronal cell death.
特性
IUPAC Name |
potassium;1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.K/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCHCMLKBPVOFA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)
![3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2673601.png)
![Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2673604.png)
![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)


![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)
![N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2673618.png)

